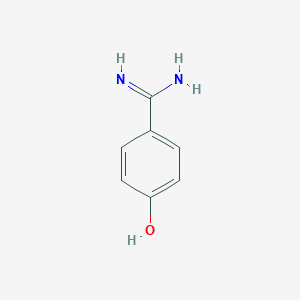

4-Hydroxy-benzamidine

Description

Contextualization within Benzamidine (B55565) Chemical Space and Medicinal Chemistry

The benzamidine moiety, a benzene (B151609) ring substituted with an amidine group, represents a critical pharmacophore in medicinal chemistry. nih.gov Benzamidines are a well-established class of compounds, recognized primarily for their role as serine protease inhibitors. nih.gov The exploration of the "chemical space" surrounding the benzamidine core is a key area of research in drug discovery, aiming to identify novel compounds with improved therapeutic properties. rsc.orgresearchgate.net The chemical space of benzamidine derivatives is vast, with various substitutions on the aromatic ring leading to a diverse range of biological activities. rsc.org

In medicinal chemistry, the design of new drugs often involves modifying existing scaffolds to enhance properties like target potency, metabolic stability, and bioavailability. rsc.orgnih.gov The benzamidine structure serves as a versatile template for such modifications. researchgate.net Researchers utilize various synthetic strategies, including multicomponent reactions (MCRs), to efficiently generate libraries of benzamidine analogues, thereby expanding the accessible chemical space for drug design. rsc.org The amidine group, with its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in the interaction of these molecules with biological targets, such as enzymes and receptors. evitachem.com

4-Hydroxy-benzamidine, with its hydroxyl group at the para position of the benzene ring, is a specific entity within this broad chemical space. ontosight.ai The presence of the hydroxyl group, in addition to the amidine functional group, allows for specific interactions and serves as a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. ontosight.airesearchgate.net

Significance of this compound as a Molecular Scaffold and Research Target

The significance of this compound in academic research stems from several key aspects. It is recognized as a metabolite of Pentamidine (B1679287), a drug used in the treatment of specific parasitic and fungal infections. ontosight.ai This metabolic link provides a basis for studying its own potential biological activities, which may include antimicrobial or antiparasitic effects. ontosight.ai

Furthermore, this compound serves as a crucial starting material, or molecular scaffold, for the synthesis of novel compounds with potential therapeutic applications. researchgate.netnih.gov For instance, it has been used as a precursor in the synthesis of novel benzamidine derivatives investigated for their antimicrobial potential against pathogens that cause periodontitis. researchgate.netnih.gov In these synthetic pathways, the hydroxyl group of this compound is often the site of chemical modification, allowing for the attachment of various other molecular fragments to create new chemical entities with desired properties. nih.gov

In the realm of structural biology and rational drug design, this compound has been studied as a fragment that can bind to the hinge region of protein kinases. nih.govresearchgate.net Understanding how simple fragments like this compound interact with key biological targets provides valuable insights for the de novo design of more potent and selective inhibitors. researchgate.net The ability of its hydroxyl and amidine groups to form hydrogen bonds is a key determinant of its binding characteristics. ontosight.ai

The study of this compound and its derivatives contributes to the broader effort of discovering and developing new therapeutic agents. ontosight.ai Its utility as a research tool and a synthetic building block underscores its importance in the ongoing exploration of the chemical space for novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXYBWIDIWTCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418681 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-98-5 | |

| Record name | 4-Hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4 Hydroxy Benzamidine

Strategies for the Synthesis of the 4-Hydroxy-benzamidine Core Structure

The fundamental structure of this compound serves as a crucial starting point for the development of more complex molecules. A common and direct method for its synthesis involves the conversion of 4-hydroxybenzonitrile. This transformation is typically achieved through the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid, like hydrogen chloride, to form an imidate ester hydrochloride. Subsequent reaction with ammonia (B1221849) or an ammonium (B1175870) salt then yields the desired benzamidine (B55565) hydrochloride.

Another notable approach involves the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles. researchgate.net This ring-opening reaction can be carried out using methods such as catalytic hydrogenation, or reagents like zinc in acetic acid (Zn/AcOH) or nickel(II) chloride with sodium borohydride (B1222165) (NiCl2/NaBH4). researchgate.net An advantage of this method is its chemoselectivity, allowing the reaction to proceed without affecting other sensitive functional groups that might be present in the molecule. researchgate.net

Derivatization Approaches for this compound Analogs

The core this compound structure can be chemically modified in numerous ways to create a library of analogs with diverse functionalities and potential biological activities. These derivatization strategies are crucial for exploring structure-activity relationships and optimizing lead compounds in drug discovery.

Synthesis via Hydrazination and Schiff Base Formation

One derivatization pathway involves the reaction of this compound with hydrazine (B178648) or its derivatives. This can lead to the formation of hydrazones, which are compounds containing the C=N-NH2 functional group. These intermediates can then undergo further reactions.

A key application of this approach is in the formation of Schiff bases. chemsociety.org.ngalayen.edu.iqmdpi.comresearchgate.netxiahepublishing.com Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. chemsociety.org.ngresearchgate.net In the context of this compound, its amino group can react with various carbonyl-containing compounds to yield a wide array of Schiff base derivatives. For instance, the reaction of L-glycine with 4-hydroxybenzaldehyde (B117250) in the presence of a base catalyst like potassium hydroxide (B78521) results in the formation of a Schiff base. chemsociety.org.ngresearchgate.net These Schiff bases can also be used to form metal complexes, which have been shown to exhibit enhanced antimicrobial activity compared to the parent Schiff base. chemsociety.org.ngresearchgate.net

The formation of Schiff bases can also be a key step in creating more complex heterocyclic structures. The azomethine group (-C=N-) in Schiff bases is a versatile functional group that can participate in various cyclization reactions. chemsociety.org.ng

Formation of Heterocyclic Conjugates (e.g., oxadiazoles (B1248032), triazoles)

A significant area of derivatization involves the incorporation of the 4-hydroxybenzamidine moiety into various heterocyclic ring systems, such as oxadiazoles and triazoles. These heterocycles are prevalent in many biologically active compounds.

Oxadiazoles: 1,2,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. rjptonline.org The synthesis of 1,2,4-oxadiazole (B8745197) derivatives linked to a 4-hydroxybenzamidine precursor often starts with the conversion of a nitrile to an amidoxime (B1450833). rjptonline.orgnih.gov For example, 4-(bromomethyl)benzonitrile can be reacted with 5-fluorouracil, and the resulting nitrile intermediate is then treated with hydroxylamine (B1172632) hydrochloride to form the amidoxime. nih.gov This amidoxime can then be cyclized with various reagents to form the 1,2,4-oxadiazole ring. rjptonline.orgnih.gov

Triazoles: Triazoles are five-membered rings with three nitrogen atoms. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne. To create 4-hydroxybenzamidine-containing triazoles, a precursor bearing either an azide or an alkyne functionality is required. For instance, an azidoacetamide intermediate can be reacted with a terminal alkyne like 1-ethynyl-4-nitrobenzene (B13769) in the presence of a copper(I) catalyst to yield the desired triazole derivative. nih.gov

| Heterocycle | Key Synthetic Steps | Starting Materials Example |

| 1,2,4-Oxadiazole | Nitrile to Amidoxime, Cyclization | 4-(bromomethyl)benzonitrile, 5-fluorouracil, Hydroxylamine hydrochloride |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Azidoacetamide intermediate, 1-ethynyl-4-nitrobenzene |

Integration into Sulfonamidopyrrolidinone Scaffolds

The 4-hydroxybenzamidine moiety can also be incorporated into more complex molecular architectures, such as sulfonamidopyrrolidinone scaffolds. This integration aims to combine the structural features of both components to create novel compounds with potentially enhanced biological properties. The synthesis of these complex molecules involves multi-step reaction sequences.

Incorporation into Pyrimidine (B1678525) Architectures

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. The incorporation of a 4-hydroxybenzamidine unit into a pyrimidine ring can be achieved through condensation reactions. For example, 4-hydroxybenzamidine hydrochloride can be reacted with potassium-(Z)-2-cyano-2-fluoroethenolate in methanol (B129727) to yield 4-(4-Amino-5-fluoropyrimidine-2-yl)phenol. beilstein-journals.org This reaction demonstrates a direct method for linking the 4-hydroxybenzamidine structure to a pyrimidine core. Another study has shown that microorganisms can incorporate 4-amino-5-hydroxymethylpyrimidine into thiamine. nih.gov

Synthesis of N-hydroxylated and Oxime Derivatives

N-hydroxylated derivatives and oximes of 4-hydroxybenzamidine represent another important class of analogs. These are often synthesized to act as prodrugs for the corresponding amidines, aiming to improve properties like bioavailability. researchgate.netnih.govnih.gov

Exploration of Benzamide (B126) and Thiobenzamide (B147508) Precursors

The synthesis of 4-hydroxybenzamidine and its structural analogs often involves the strategic use of benzamide and thiobenzamide precursors. These intermediates provide a reliable foundation for constructing the desired amidine functionality. Research in this area has focused on optimizing reaction conditions to achieve high yields and purity, often with an emphasis on environmentally benign processes.

A common route to obtaining 4-hydroxybenzamidine involves the initial synthesis of 4-hydroxybenzamide (B152061). One documented method starts from methyl p-hydroxybenzoate, which is reacted with concentrated ammonia water at elevated temperatures. google.com This ammonolysis reaction efficiently converts the ester into the corresponding primary amide. Subsequent purification typically involves vacuum concentration and filtration to yield 4-hydroxybenzamide as a solid product. google.com The purity and yield of this precursor are critical for the success of subsequent transformations into the final amidine compound.

Once 4-hydroxybenzamide is obtained, it can be converted to 4-hydroxythiobenzamide (B41779), a key intermediate for certain synthetic pathways. This conversion is often achieved by thionation, for example, by refluxing the 4-hydroxybenzamide with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. google.comnih.gov

Alternatively, 4-hydroxythiobenzamide can be synthesized directly from other precursors. One method involves the reaction of p-cyanophenol with thiourea (B124793) in an ethanol (B145695) solvent. google.com This approach is noted for its mild reaction conditions and operational safety. google.com The reaction proceeds over several hours, after which the product crystallizes upon cooling and can be isolated by filtration. google.com The use of thiobenzamides as precursors is also highlighted in their reaction with compounds like 3-bromooxindoles to form more complex heterocyclic structures, demonstrating their utility as building blocks in medicinal chemistry. beilstein-journals.org

The table below summarizes findings from studies on the synthesis of key precursors to 4-hydroxybenzamidine.

| Precursor | Starting Material(s) | Reagents/Solvent | Reaction Conditions | Yield | Purity |

| p-Hydroxybenzamide | Methyl p-hydroxybenzoate | 28% Concentrated Ammonia Water | 100-120°C | 95.0-98.0% | 96.3-99.0% |

| 4-Hydroxythiobenzamide | p-Hydroxybenzamide | Phosphorus Pentasulfide | Reflux | Not specified | Not specified |

| 4-Hydroxythiobenzamide | p-Cyanophenol, Thiourea | 94%-96% Ethanol | 40-80°C, 6-12 hours | 91.5% (molar) | 98.34% |

Advanced Synthetic Techniques and Catalytic Methods in this compound Chemistry

The synthesis of 4-hydroxybenzamidine and its derivatives has benefited from the application of advanced synthetic techniques, particularly catalytic methods that offer improved efficiency, selectivity, and greener reaction profiles. These methods often circumvent harsh reagents and multi-step procedures common in classical syntheses.

Catalytic hydrogenation represents a key advanced technique for the preparation of hydroxybenzamidines. For instance, 2-hydroxybenzamidines can be effectively synthesized from 3-aminobenzisoxazoles through the reductive cleavage of the N-O bond. researchgate.net This transformation can be accomplished using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst in a solvent like methanol. researchgate.net This method is notable for its high efficiency and the purity of the resulting product. researchgate.net Furthermore, the chemoselectivity of this reaction allows it to be performed in the presence of various functional groups that are sensitive to hydrogenation, such as aryl bromides and benzyl (B1604629) carbamates, by using alternative reducing systems like Zn/AcOH or NiCl₂/NaBH₄. researchgate.net

Organocatalysis has also emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a variety of transformations. wikipedia.org While specific applications in the direct synthesis of 4-hydroxybenzamidine are still an area of active research, the principles of organocatalysis are highly relevant. For example, chiral (thio)urea catalysts, which activate substrates through hydrogen bonding, are used in numerous asymmetric reactions. wikipedia.org Given the structure of 4-hydroxybenzamidine, such catalytic systems could potentially be adapted for its synthesis or its use in further reactions.

The development of novel catalytic systems continues to push the boundaries of amidine synthesis. Palladium-catalyzed reactions, for example, have been employed for the synthesis of complex molecules incorporating amidine-like structures from precursors such as amide oxime ethers. researchgate.net These advanced methods often require lower catalyst loadings and offer milder reaction conditions compared to traditional stoichiometric approaches. wikipedia.org The use of solid acid catalysts, such as modified clays, also represents a green chemistry approach that can facilitate various organic transformations under mild conditions, potentially including steps in the synthesis of 4-hydroxybenzamidine. ias.ac.in

The following table details findings from a study on the catalytic synthesis of hydroxybenzamidines.

| Product | Starting Material | Catalyst/Reagents | Solvent | Reaction Conditions | Yield | Purity |

| 2-Hydroxybenzamidine | 3-Aminobenzisoxazole | 5% Pd/C, H₂ | Methanol | Hydrogen atmosphere, 12 hours | 92% | >96% |

Structure Activity Relationship Sar Studies of 4 Hydroxy Benzamidine and Its Analogs

Fundamental Principles of SAR in Benzamidine (B55565) Compounds

Benzamidine and its derivatives are recognized as a versatile class of compounds that act as competitive inhibitors for a variety of serine proteases, including plasmin and trypsin. d-nb.info The fundamental principle behind their inhibitory activity lies in the interaction of the positively charged amidine group with the S1 pocket of these enzymes. d-nb.infolew.ro The SAR of benzamidine compounds is significantly influenced by the substituents on the aromatic ring, which can alter hydrophobic and charge-charge interactions with the target enzyme. d-nb.info

Key principles governing the SAR of benzamidine compounds include:

The role of the cationic group: The presence of a cationic group, such as benzamidine or guanidine, is a crucial feature for many inhibitors of serine proteases like thrombin. lew.ro

Substituent effects: The nature and position of substituents on the benzamidine ring can dramatically impact inhibitory potency. For instance, introducing a chlorine atom at the para-position of the benzene (B151609) ring has been shown to increase the antifungal activity of certain benzamidine derivatives. researchgate.net

Bioisosterism: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity. For example, the introduction of a tetrazole moiety as a bioisostere for other B-ring structures has been explored in the design of factor Xa inhibitors. researchgate.net

Valency and Linker Length: In multivalent inhibitors, both the number of binding units (valency) and the length of the linker connecting them play a crucial role in the inhibitory effect. d-nb.info Generally, higher valency leads to stronger inhibition. d-nb.info

The exploration of these principles has guided the design and synthesis of numerous benzamidine derivatives with tailored inhibitory profiles against specific enzymes.

SAR of 4-Hydroxy-benzamidine as Serine Protease Inhibitors

This compound serves as a key pharmacophore in the design of inhibitors for various serine proteases. Its hydroxyl group provides an additional point for interaction within the enzyme's active site, often leading to enhanced binding affinity compared to unsubstituted benzamidine.

Structural Determinants for S-1 Subsite Binding in Serine Proteases (e.g., Factor Xa)

The S1 subsite of serine proteases is a primary determinant of their substrate specificity. nih.gov In the case of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade, the S1 pocket is a well-defined cavity that accommodates the P1 side chain of the substrate. proteopedia.org The selectivity of this pocket is largely determined by residues such as Asp189, Gly216, and Gly226. proteopedia.org

The 4-hydroxybenzamidine moiety has been identified as a potent P1 group for fXa inhibitors. researchgate.net X-ray crystallography and molecular modeling studies have shown that the 4-hydroxybenzamidine group inserts into the S1 subsite of the fXa active site. researchgate.net This interaction is a key feature in a number of potent fXa inhibitors. researchgate.netnih.gov

Interestingly, while electrostatic interactions in the S1 subsite were once thought to be essential for high affinity, some studies have shown that potent fXa inhibitors can feature neutral groups in the S1 pocket. nih.gov This "reverse" binding mode, where a basic moiety occupies the S4 pocket and a neutral group interacts with the S1 pocket, has opened new avenues for designing fXa inhibitors with improved oral bioavailability. nih.gov

The table below summarizes the inhibitory activity of some benzamidine derivatives against Factor Xa.

| Compound | P1 Group | P4 Group | Ki (nM) | Selectivity vs. Thrombin |

| 20b (RPR130737) | 4-Hydroxybenzamidine | Pyridylthienyl sulfonamide | 2 | >1000-fold |

| SR374 (12) | Benzamidine mimic | Not specified | 0.35 | High |

| 1332 | D-2-homopyridylalanine-N-oxide | Not specified | 0.32 | High |

| Apixaban | Neutral P1 group | Not specified | Picomolar range | High |

Impact of Substitutions on Matriptase Inhibition

Matriptase, a type II transmembrane serine protease, is involved in various physiological and pathological processes. The development of selective matriptase inhibitors is an active area of research.

Studies on cyclic peptide inhibitors have provided insights into the SAR of matriptase inhibition. For instance, in the sunflower trypsin inhibitor-1 (SFTI-1), substitutions at various positions have been shown to modulate its inhibitory activity and selectivity for matriptase over trypsin. uq.edu.au

Key findings include:

P1 Position: As expected, the residue at the P1 position (the primary determinant of specificity) is crucial. In SFTI-1, substituting the active site residue Lys-5 with alanine (B10760859) abolished inhibitory activity against both trypsin and matriptase. uq.edu.au

P4 Position: The P4 position also plays a role in selectivity. In MCoTI-II, another cyclic peptide inhibitor, a Val-to-Arg substitution at the P3 position (which can be considered P4 in a different alignment) improved inhibitory activity against matriptase. uq.edu.au

Other Positions: Mutations at other positions, such as I7A, P8A, and I10A in SFTI-1, led to decreased trypsin activity but increased matriptase activity, highlighting these positions as potential sites for engineering selectivity. uq.edu.au

The table below shows the effect of alanine substitutions on the inhibitory activity of SFTI-1 against matriptase.

| SFTI-1 Mutant | Ki Fold Increase vs. Native (Matriptase) |

| R2A | Significant loss of inhibition |

| K5A | Abolished activity |

| I7A | 2-fold more potent |

| P8A | 7-fold more potent |

| I10A | 2-fold more potent |

SAR in Trypanosome Alternative Oxidase (TAO) Inhibition

The Trypanosome Alternative Oxidase (TAO) is a crucial enzyme for the energy metabolism of African trypanosomes, the parasites responsible for sleeping sickness. nih.govtees.ac.uk As it is absent in mammals, TAO is an attractive target for the development of new drugs. tees.ac.ukresearchgate.net

Influence of 4-Hydroxybenzoate (B8730719) and 4-Alkoxybenzaldehyde Derivatives

Research has focused on developing TAO inhibitors based on 4-hydroxybenzoate and 4-alkoxybenzaldehyde scaffolds. nih.govcore.ac.uk These compounds have shown potent inhibitory activity against TAO, with some derivatives exhibiting IC50 values in the nanomolar range. nih.govcore.ac.uk

Key SAR findings for these derivatives include:

Scaffold Modification: Replacing the aldehyde group in 4-hydroxybenzaldehyde (B117250) derivatives with a methyl ester resulted in a 10-fold increase in TAO inhibition. nih.gov

Substitution Pattern: The presence of a hydrogen bond-forming substituent at certain positions is crucial for tight binding to TAO. nih.gov For instance, analogs containing a 2-hydroxy-6-methyl scaffold displayed single-digit nanomolar TAO inhibition. nih.gov

Lipophilic Cations: The addition of a mitochondrion-targeting lipophilic cation, such as triphenylphosphonium (TPP), through a linker can significantly enhance the trypanocidal potency of these inhibitors. nih.govnih.gov

The table below presents the TAO inhibitory activity of selected 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives.

| Compound Class | Key Structural Feature | TAO Inhibition (IC50) |

| 4-Hydroxybenzoate | Cationic TPP analogue | 5-fold more potent than quinolinium counterpart |

| 4-Hydroxybenzoate Dimers | Methylene (B1212753) linker | Low nanomolar range (11–15.7 nM) |

| 4-Alkoxybenzoic Acid | 2-hydroxy-6-methyl scaffold | Single-digit nanomolar |

| 4-Alkoxybenzaldehyde | Replacement of aldehyde with methyl ester | 10-fold increase in inhibition |

Effect of Methylene Linker Length and Cationic Groups (e.g., benzamidinium, imidazoline)

The length of the methylene linker connecting the inhibitor's head group to a cationic tail, as well as the nature of the cationic group itself, significantly influences TAO inhibition. nih.govacs.org

Studies have shown that:

Linker Length: For 4-hydroxybenzoate derivatives with bulky cationic groups like TPP or quinolinium, a methylene linker of at least 14 carbons was found to be optimal for potent TAO inhibition. nih.govacs.orgcsic.es Shorter linkers were generally detrimental to activity. nih.govacs.org However, for benzamidine-based inhibitors, a C14 linker did not show an advantage over a C12 linker. csic.es

Cationic Groups: Replacing bulky cations like TPP with smaller, more polar cations such as benzamidinium or imidazoline-based groups was found to be detrimental to the enzymatic and cellular activity of TAO inhibitors. nih.govacs.org This suggests that the tail region of the inhibitor is sensitive to polar substituents. nih.gov It is hypothesized that smaller cations may insert deeper into the enzyme cavity, but this does not necessarily lead to more favorable interactions. acs.orgresearchgate.net

The table below summarizes the effect of linker length and cationic groups on the TAO inhibitory activity of 2,4-dihydroxy-6-methylbenzoic acid derivatives.

| Cationic Group | Methylene Linker Length (n) | TAO Inhibition (IC50) |

| Benzamidinium | 3, 6, 12, 14 | Poor inhibitors (micromolar range) |

| 2-Phenylimidazolin-3-ium | 12 | Most effective in the series (<4 µM) |

| 2-(Phenylamino)imidazolin-3-ium | 12 | Active against TAO |

| 4-Cyanophenoxy (uncharged) | 6 | Best inhibitor in the series (1.52 µM) |

| Triphenylphosphonium (TPP) | ≥14 | Low nanomolar inhibitors |

| Quinolin-1-ium | ≥14 | Low nanomolar inhibitors |

SAR in Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of this compound and its analogs. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for their antimicrobial effects, particularly against pathogens implicated in periodontal disease.

Research has consistently shown that modifying the benzamidine scaffold with electron-withdrawing groups (EWGs) can significantly enhance its antimicrobial potency, especially against periodontal pathogens like Porphyromonas gingivalis. researchgate.net The presence of EWGs such as nitro (NO₂) and chloro (Cl) groups on the benzyl (B1604629) ring of benzamidine derivatives has been correlated with increased inhibitory activity. researchgate.net

A study involving the synthesis of novel imino bases of benzamidine found that analogs containing NO₂ and Cl groups at the 4th position of the benzyl ring demonstrated significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against tested pathogens. researchgate.net For example, a derivative with a 4-nitrobenzylidene moiety (Compound 4a in the study) and one with a 4-chlorobenzylidene moiety (Compound 4b) showed potent activity. This suggests that the electronic properties conferred by these groups are crucial for the interaction with bacterial targets. researchgate.net Another study also highlighted that electron-withdrawing groups at the meta and para positions of related compounds enhanced their antibacterial activity. euchembioj.com The increased potency is thought to arise from the altered electronic distribution in the molecule, which may facilitate stronger binding to bacterial enzymes or other targets.

Table 1: Antimicrobial Activity of Benzamidine Analogs with Electron-Withdrawing Groups

| Compound ID (from source) | Substituent (Position) | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|---|

| 4a | 4-NO₂ | P. gingivalis | 31.25 | 62.5 | researchgate.net |

| 4b | 4-Cl | P. gingivalis | 62.5 | 125 | researchgate.net |

| 4a | 4-NO₂ | P. aeruginosa | 31.25 | 62.5 | mdpi.com |

This table is generated from data presented in the cited research articles. Compound IDs are as specified in the source literature.

The incorporation of heterocyclic rings into the structure of this compound is another effective strategy to enhance antimicrobial activity. nih.govnih.gov Heterocyclic moieties such as oxadiazoles (B1248032), triazoles, and benzimidazoles are known to be present in many biologically active compounds. nih.govrdd.edu.iq

One study focused on the synthesis of novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives of benzamidine. nih.govresearchgate.net These new heterocyclic analogs showed significant inhibitory potential against P. gingivalis and E. coli. nih.govnih.gov The synthesis involved linking the this compound core to the heterocyclic system via a methoxy (B1213986) bridge. The resulting compounds, such as 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine and 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine, exhibited MIC values ranging from 31 to 250 µg/mL against the tested bacteria. nih.gov Specifically, a triazole derivative (compound 6b in the study) was found to be the most active. nih.gov The enhancement of biological potential by incorporating heterocyclic groups is a well-established principle in medicinal chemistry, and these findings confirm its applicability to benzamidine analogs for developing new antimicrobial agents. nih.govdntb.gov.ua

Table 2: Antimicrobial Activity of Heterocyclic Benzamidine Derivatives

| Compound ID (from source) | Heterocyclic Moiety | Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|---|

| 5a-e | 1,3,4-Oxadiazole | P. gingivalis & E. coli | 31-250 | nih.gov |

| 6a-b | 1,2,4-Triazole | P. gingivalis & E. coli | 31-250 | nih.gov |

| 6b | 1,2,4-Triazole | P. gingivalis | 31.25 | nih.gov |

This table is generated from data presented in the cited research articles. Compound IDs are as specified in the source literature.

Benzamidine and its derivatives are well-known inhibitors of trypsin-like serine proteases. tandfonline.com In the context of periodontal disease, a key target is the gingipains, a group of arginine-specific cysteine proteases produced by P. gingivalis that are major virulence factors. researchgate.nettandfonline.com The positively charged amidine group mimics the side chains of arginine and lysine, allowing these inhibitors to bind to the S1 pocket of the proteases. tandfonline.com

A strong correlation has been observed between the ability of benzamidine derivatives to inhibit gingipains and their effectiveness in reducing the virulence of P. gingivalis. nih.gov Inhibition of these proteases disrupts the bacterium's ability to acquire nutrients, colonize tissues, and evade the host immune system. researchgate.nettandfonline.com However, the relationship between protease inhibition and direct bactericidal or bacteriostatic activity is complex. Some studies have found that the potency of gingipain inhibition by certain benzamidine analogs correlates well with the enhancement of phagocytosis and inhibition of hemagglutination. nih.gov Yet, surprisingly, some potent protease inhibitors are not the most effective at inhibiting bacterial growth, and vice versa. For example, pentamidine (B1679287), a relatively weak gingipain inhibitor, was found to be more effective at inhibiting P. gingivalis growth than more potent protease inhibitors. nih.govscispace.com This suggests that while protease inhibition is a key mechanism of action that reduces virulence, some benzamidine derivatives may possess additional antimicrobial mechanisms, such as interacting with other essential proteins like the heat-shock protein GroEL. nih.govscispace.com

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking and other computational chemistry techniques have become indispensable tools for understanding the structure-activity relationships of this compound analogs at the molecular level. researchgate.netrsc.org These in silico methods allow for the visualization of binding modes, prediction of binding affinities, and rational design of more potent inhibitors. nih.govwustl.edu

For benzamidine derivatives targeting the gingipains of P. gingivalis, molecular docking studies have provided detailed insights into their interaction with the enzyme's active site. researchgate.net A computational simulation study of eight benzamidine derivatives binding to arginine-specific gingipain (HRgpA) revealed that the inhibitors interact with key residues such as Asp387, His435, and Cys468 through hydrogen bonding. researchgate.net The benzamidine moiety itself fits into the S1 specificity pocket, interacting with the crucial Asp387 residue, while other parts of the inhibitor form interactions with surrounding subsites. researchgate.netnih.gov The calculated binding free energies from these simulations were in good agreement with experimental inhibition constants (Kᵢ), validating the computational model. researchgate.net

These computational approaches are not only used for validation but also for prediction. In one study, molecular docking was used to design a series of novel benzamidine analogs prior to their synthesis. researchgate.netresearchgate.net The docking results helped to prioritize candidates that were predicted to have favorable interactions with the target protein. researchgate.net Such computational screening accelerates the drug discovery process by focusing synthetic efforts on the most promising compounds, saving time and resources. rsc.orgnih.gov The synergy between experimental synthesis, biological testing, and computational modeling provides a powerful paradigm for the elucidation of SAR and the development of new therapeutic agents based on the this compound scaffold. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name | Other Names/Derivatives |

|---|---|

| This compound | 4-hydroxybenzene carboximidamide |

| 2-(4-carbamimidoylphenoxy)acetohydrazide | - |

| Ethyl 2-(4-carbamimidoylphenoxy)acetate | - |

| 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | Oxadiazole derivative of benzamidine |

| 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine | Triazole derivative of benzamidine |

| Imino bases of benzamidine | Schiff bases of benzamidine |

| Pentamidine | - |

| 2,6-bis-(4-amidinobenzyl)-cyclohexanone | ACH |

| p-aminobenzamidine | - |

| GroEL | Heat-shock protein |

| Benzamidine | - |

| Chloroacetyl chloride | - |

| Triethylamine | - |

| 1,4-dioxane | - |

| 4-nitrobenzaldehyde | - |

| Ampicillin | - |

| Chlorhexidine | - |

| Quercetin | - |

| Donepezil | - |

| Netropsin | - |

| Trimethoprim (TMP) | - |

| Boc-valine | - |

| 4-amino-N-(4-methoxybenzyl)benzamide | - |

| HATU | - |

| DIPEA | - |

| EDC | - |

| DMAP | - |

| HOBt | - |

| Boc-piperidine-4-amine | - |

| Boc-proline | - |

| Naproxen | - |

| 4-t-butylaniline | - |

Enzymatic Inhibition Mechanisms of 4 Hydroxy Benzamidine and Its Derivatives

Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by the presence of a highly reactive serine residue in their active site. They play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and tissue remodeling. The dysregulation of serine protease activity is implicated in numerous diseases, making them a prime target for therapeutic intervention. 4-Hydroxy-benzamidine and its derivatives have emerged as effective inhibitors of several serine proteases, and their mechanisms of inhibition are multifaceted.

General Mechanisms of Serine Protease Inhibition by Benzamidines

Benzamidine (B55565) and its derivatives are recognized as competitive, reversible inhibitors of trypsin-like serine proteases. wikipedia.org The fundamental mechanism of their inhibitory action lies in the structural mimicry of the natural substrates of these enzymes. The positively charged amidinium group of the benzamidine moiety is a key pharmacophore that interacts with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. researchgate.net This interaction anchors the inhibitor within the active site, preventing the binding and subsequent cleavage of the physiological substrate.

Inhibition of Coagulation Cascade Enzymes (e.g., Factor Xa, Thrombin, Trypsin)

The blood coagulation cascade is a tightly regulated process orchestrated by a series of serine proteases. Dysregulation of this cascade can lead to thrombotic or bleeding disorders. This compound and its derivatives have been extensively investigated as inhibitors of key coagulation enzymes, including Factor Xa (fXa), thrombin, and trypsin.

Factor Xa (fXa): As a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is a major target for anticoagulant therapy. Sulfonamidopyrrolidinones containing a this compound moiety have been identified as potent and effective inhibitors of fXa. researchgate.net X-ray crystallography and molecular modeling studies have confirmed that the 4-hydroxybenzamidine group of these inhibitors inserts into the S1 subsite of the fXa active site. researchgate.net The development of amido-(propyl and allyl)-hydroxybenzamidines has yielded achiral inhibitors with high selectivity for fXa over other serine proteases.

| Compound Derivative | Target Enzyme | Ki (nM) |

| Compound 20b (RPR130737) | Factor Xa | 2 |

| Amido-(propyl and allyl)-hydroxybenzamidine (9j) | Factor Xa | 0.75 |

Thrombin: Thrombin is the final serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869). Derivatives of benzamidine are known to be competitive inhibitors of thrombin. guidetopharmacology.org The inhibitory activity of these compounds against thrombin is well-documented, with some derivatives exhibiting high potency. nih.gov For example, Schiff base copper(II) and iron(III) chelates derived from 3-formyl-4-hydroxybenzamidine have shown significant thrombin inhibitory activity. wikipedia.org

| Compound Derivative | Target Enzyme | Ki (nM) |

| Hirunorm IV | Thrombin | 0.134 ± 0.014 |

| Hirunorm V | Thrombin | 0.245 ± 0.016 |

| N-(9-hydroxy-9-fluorenecarboxy)-prolyl trans-4-aminocyclohexylmethyl amide (L-372,460) | Thrombin | 1.5 |

Trypsin: Trypsin, a digestive serine protease, serves as a model enzyme for studying the inhibition of serine proteases. Benzamidine and its derivatives are well-established competitive inhibitors of trypsin. wikipedia.orgnih.gov The evaluation of plasma anti-trypsin activity has been utilized as a rapid method to assess the oral absorption of para-substituted benzoyl esters of 4-hydroxybenzamidine, which act as prodrugs that are hydrolyzed to the active inhibitor. mdpi.com Benzamidine derivatives of the 3-amidinophenylalanine type have shown potent inhibition of trypsin, with IC50 values in the low micromolar range. thieme-connect.com

| Compound | Target Enzyme | Ki (µM) |

| Benzamidine | Trypsin | 21 |

Inhibition of Matriptase

Matriptase is a type II transmembrane serine protease that is crucial for epithelial integrity and is often dysregulated in cancer. frontiersin.org Given its role in pathological processes, matriptase has emerged as a promising therapeutic target. Various benzamidine derivatives have been developed as potent inhibitors of this enzyme.

Bis-benzamidines and derivatives of 3-amidinophenylalanine have been reported as effective matriptase inhibitors. nih.govzenodo.org A structure-based design approach has led to the discovery of sulfonamide and amide derivatives of pyridyl bis(oxy)benzamidine as highly potent and selective matriptase inhibitors. ontosight.aithieme-connect.com Co-crystal structures of these inhibitors complexed with matriptase have provided valuable insights into the key interactions that drive their potency and selectivity. ontosight.aithieme-connect.com For instance, the benzamidine moiety is efficiently accommodated in the S1 pocket of the enzyme. wikipedia.org

| Compound Derivative | Target Enzyme | Ki (µM) | IC50 (µM) |

| Pyridyl bis(oxy)benzamidine derivative | Matriptase | 0.04 | |

| Benzamidine | Matriptase-2 | > 400 | |

| 3-amidinophenylalanine derivatives (MI432, MI460) | Matriptase |

Inhibition of Matrix Metalloproteases (MMPs)

Matrix metalloproteases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process essential for tissue remodeling, but also implicated in diseases such as cancer and arthritis. While the primary focus of this compound has been on serine proteases, some of its derivatives have shown activity against MMPs.

A patent for imidazopyridine compounds useful as MMP-13 inhibitors includes derivatives containing a hydroxy-benzamidine moiety. Additionally, a study on new N-hydroxybutanamide derivatives, which can be considered related to the core structure, demonstrated inhibitory activity against several MMPs. Specifically, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14. nih.gov

| Compound Derivative | Target Enzyme | IC50 (µM) |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | 1 - 1.5 |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | 1 - 1.5 |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | 1 - 1.5 |

Modulation of Protease-Activated Receptors (PARs)

Protease-activated receptors (PARs) are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. Serine proteases, such as thrombin and trypsin, are key activators of PARs. The modulation of PARs is a promising therapeutic strategy for various diseases, including inflammatory disorders.

While direct modulation of PARs by this compound itself is not extensively documented, derivatives of benzamidine have been shown to influence PAR-mediated signaling indirectly by inhibiting the proteases that activate them. For example, benzamidine derivatives of the 3-amidinophenylalanine type have been shown to inhibit the vascular effects of trypsin, which are mediated through the activation of PAR-2. thieme-connect.com The IC50 values for this inhibition correlated with their anti-trypsin activity, suggesting that by blocking the enzyme, they prevent the activation of the receptor. thieme-connect.com Furthermore, PAR4, which is activated by thrombin and trypsin, has been identified as a novel modulator of regulatory T cell function and inflammatory pain, highlighting the therapeutic potential of modulating this pathway.

Inhibition of Trypanosome Alternative Oxidase (TAO)

African trypanosomiasis, a devastating disease caused by protozoan parasites of the genus Trypanosoma, relies on a unique metabolic pathway for survival in the mammalian bloodstream. A key enzyme in this pathway is the Trypanosome Alternative Oxidase (TAO), which is absent in the mammalian host, making it an attractive drug target. wikipedia.orgresearchgate.net Derivatives of this compound have shown significant promise as inhibitors of TAO.

Research has led to the design and synthesis of a new class of cationic and non-cationic 4-hydroxybenzoate (B8730719) and 4-alkoxybenzaldehyde inhibitors. wikipedia.orgresearchgate.net These compounds have enabled the first structure-activity relationship studies on the physiologically relevant form of TAO. researchgate.net Remarkably, some of these derivatives exhibit potent inhibition of the enzyme with IC50 values in the low nanomolar range. wikipedia.orgresearchgate.net For instance, a methylene-linked 2-methyl-4-hydroxybenzoate 2-pyridinyldiphenylphosphonium derivative was identified as a highly potent TAO inhibitor. Interestingly, X-ray crystallography revealed that this inhibitor binds to an allosteric site on TAO, approximately 25 Å away from the catalytic pocket, indicating a non-competitive mechanism of inhibition.

| Compound Derivative | Target Enzyme | IC50 (nM) |

| Cationic 4-hydroxybenzoate/4-alkoxybenzaldehyde derivative | TAO | as low as 2 |

| Methylene-linked 2-methyl-4-hydroxybenzoate 2-pyridinyldiphenylphosphonium derivative | TAO | 1.3 |

| 2,4-dihydroxy-6-methylbenzoate TPP derivative | TAO | 88 |

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The human immunodeficiency virus type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step in its replication cycle. growingscience.com This makes HIV-1 RT a primary target for antiretroviral drugs. mdpi.comnih.gov Research has explored the potential of benzamidine derivatives as inhibitors of this viral enzyme.

A study focused on the synthesis and evaluation of metal complexes of N-hydroxy-4-[(hydroxyimino)methyl]benzamidine as anti-HIV agents. growingscience.com The synthesized ligand and its metal complexes were tested for their ability to inhibit HIV-1 reverse transcriptase. growingscience.comresearchgate.net The results indicated that the N-hydroxy-4-[(hydroxyimino)methyl]benzamidine ligand and its Zn(II) complex exhibited moderate inhibitory activity against the enzyme. researchgate.net The study suggested that the geometry, lipophilicity, and steric factors of these compounds play a crucial role in their inhibitory potential. growingscience.com The inhibitory mechanism is believed to involve the binding of the benzamidine derivative to the active site of the reverse transcriptase, thereby preventing its function in viral replication. growingscience.com

Inhibition of Human Lysozyme (B549824) Aggregation

The misfolding and aggregation of proteins into amyloid fibrils is a hallmark of several debilitating human diseases, including systemic amyloidosis. biorxiv.orgbiorxiv.org In hereditary systemic amyloidosis, mutations in the human lysozyme gene can lead to the formation of amyloid plaques, causing organ damage. biorxiv.orgnih.gov

Recent research has demonstrated the potential of benzamidine to inhibit the aggregation of human lysozyme (HL). biorxiv.org Biophysical assays have shown that benzamidine effectively prevents the formation of amyloid fibrils from HL in a dose-dependent manner. researchgate.net Molecular docking and molecular dynamics simulations have provided insights into the mechanism of this inhibition. biorxiv.orgresearchgate.net These studies suggest that benzamidine binds to the active site of human lysozyme, specifically interacting with key residues in an aggregation-prone region known as stretch-2 (residues 52-64). biorxiv.orgbiorxiv.org This binding is thought to stabilize the native conformation of the protein and prevent the conformational changes that lead to aggregation. biorxiv.org

The interaction of benzamidine with human lysozyme was found to be different from its interaction with hen egg white lysozyme (HEWL), highlighting the specificity of these interactions. biorxiv.org Importantly, benzamidine showed no cytotoxic effects in cell-based assays, suggesting its potential as a therapeutic agent for lysozyme amyloidosis. biorxiv.org

Biological Activities and Therapeutic Potential of 4 Hydroxy Benzamidine

Anticoagulant Applications

4-Hydroxy-benzamidine has been investigated for its potential as an anticoagulant, a substance that prevents blood clotting. Its mechanism of action primarily involves the inhibition of a key enzyme in the coagulation cascade.

Inhibition of Coagulation Factor Xa

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, playing a central role at the convergence of the intrinsic and extrinsic pathways. nih.govresearchgate.net Its primary function is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot. researchgate.net The inhibition of FXa is a major target for the development of new anticoagulant drugs. nih.govresearchgate.net

Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of coagulation factor Xa. nih.gov The 4-hydroxybenzamidine moiety itself is known to bind in the S1 pocket of factor Xa. portico.org Research has focused on creating both mono-benzamidine and non-benzamidine inhibitors of FXa. researchgate.net For instance, amido-(propyl and allyl)-hydroxybenzamidine derivatives have been developed as achiral inhibitors of FXa. nih.gov One of the most potent compounds in this series, 9j, exhibited a high affinity for FXa with a Ki of 0.75 nM and demonstrated over 1000-fold selectivity against other related serine proteases. nih.gov Another study on substrate-analogue urokinase inhibitors found that modifying the P3-dSer side chain led to potent fXa inhibitors, with the lead compound showing a Ki of 14 nM for human fXa. nih.gov

Table 1: Inhibition of Coagulation Factor Xa by this compound Derivatives

| Compound | Target | Ki (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Amido-(propyl and allyl)-hydroxybenzamidine (9j) | Factor Xa | 0.75 | >1000-fold vs. other serine proteases | nih.gov |

| Benzylsulfonyl-dSer(tBu)-Gly-4-amidinobenzylamide (3) | Human Factor Xa | 14 | - | nih.gov |

| dArg as P3 residue containing inhibitor (48) | Human Factor Xa | 3.5 | ~10-fold more potent than DX-9065a in prothrombinase complex inhibition | nih.gov |

Potential in Thrombosis Prevention

Thrombosis, the formation of a blood clot inside a blood vessel, can lead to serious cardiovascular events such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. researchgate.netphysio-pedia.com Anticoagulants are crucial for the prevention and treatment of these conditions. nih.govsaintlukeskc.org

The development of factor Xa inhibitors, including those derived from this compound, is a key strategy in thrombosis prevention. nih.govportico.org By inhibiting FXa, these compounds can effectively reduce the generation of thrombin and subsequent clot formation. researchgate.net The selectivity and potency of these inhibitors make them promising candidates for therapeutic use. For example, the potent and selective inhibitor with a dArg as P3 residue (compound 48) was found to double clotting times in human plasma at low micromolar concentrations. nih.gov The prevention of venous thromboembolism (VTE) often involves the use of anticoagulants like low-molecular-weight heparin (LMWH) and fondaparinux. nih.gov The development of oral FXa inhibitors is a significant area of research, with several compounds advancing to clinical trials. researchgate.net

Anti-inflammatory Applications

While the primary focus of research on this compound derivatives has been on their anticoagulant properties, some studies suggest potential anti-inflammatory applications. The connection between coagulation and inflammation is well-established, with many components of the coagulation cascade capable of modulating inflammatory responses.

For instance, Porphyromonas gingivalis, a bacterium implicated in periodontal disease, can induce an inflammatory response. nih.govwikipedia.org This bacterium can also impair host defenses by modulating immune responses. wikipedia.org While direct studies on the anti-inflammatory effects of this compound are limited in the provided context, its role as a component of molecules targeting enzymes involved in physiological and pathological processes hints at a broader therapeutic potential that may include anti-inflammatory actions.

Antimicrobial Applications

This compound has demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various bacteria and fungi.

Antibacterial Efficacy

The antibacterial properties of this compound and its derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria.

Porphyromonas gingivalis : This Gram-negative bacterium is a major pathogen in periodontal disease. nih.govwikipedia.org Studies have shown that certain compounds can exhibit specific antibacterial activity against P. gingivalis. mdpi.com For example, banglene, extracted from Indonesian ginger, was found to inhibit the growth of P. gingivalis at a concentration of 4 µg/mL. mdpi.com While direct data on this compound against this specific bacterium is not detailed, the general antimicrobial activity of benzamidine (B55565) derivatives suggests potential efficacy.

Escherichia coli : As a common Gram-negative bacterium, E. coli is a frequent target for antimicrobial research. nih.govsahealth.sa.gov.au Polyprenyldiphosphate: 4-hydroxybenzoate (B8730719) polyprenyltransferase, an enzyme in E. coli's ubiquinone biosynthesis pathway, is a potential drug target. nih.gov Studies on other 4-hydroxybenzoic acid derivatives have shown inhibitory activity against E. coli. nih.govnih.gov

Pseudomonas aeruginosa : This Gram-negative bacterium is a significant cause of nosocomial infections and is known for its resistance to antibiotics. nih.gov Research into new antibacterial agents often includes testing against P. aeruginosa. rsc.org

Gram-positive and Gram-negative bacteria : The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negatives, influence their susceptibility to antimicrobial agents. wikipedia.orgmdpi.com 4-Hydroxybenzoic acid and its derivatives have shown activity against both types of bacteria. nih.govresearchgate.net For instance, trans 4-hydroxycinnamic acid and 4-hydroxybenzoic acid isolated from rice hull were effective against most Gram-positive and some Gram-negative bacteria at IC50 concentrations of 100-170 µg/ml and 160 µg/ml, respectively. nih.gov

Table 2: Antibacterial Efficacy of this compound and Related Compounds

| Compound/Extract | Target Bacteria | Efficacy (MIC/IC50) | Reference |

|---|---|---|---|

| Banglene | Porphyromonas gingivalis | 4 µg/mL (MIC) | mdpi.com |

| Hexane extract of Bangle | Porphyromonas gingivalis | 8 µg/mL (MIC) | mdpi.com |

| trans 4-hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100-170 µg/ml (IC50) | nih.gov |

| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 160 µg/ml (IC50) | nih.gov |

| 1-O-(4-Hydroxybenzoyl)-glycerol | Staphylococcus aureus, Escherichia coli | Comparable to commercial parabens at lower concentrations | nih.gov |

Antifungal Properties

This compound and related compounds have also been investigated for their effectiveness against various fungal pathogens.

Colletotrichum lagenarium and Botrytis cinerea : Botrytis cinerea is a significant phytopathogenic fungus that causes gray mold disease in many crops. nih.govmdpi.commdpi.com Research has explored the use of natural and synthetic compounds to control its growth. nih.govmdpi.comfupress.netscispace.com Essential oils and their components have shown antifungal activity against B. cinerea. fupress.net

Candida albicans : This is the most common human fungal pathogen, causing infections that can be difficult to treat due to increasing drug resistance. frontiersin.orgplos.orgnih.gov Studies have shown that certain hydrazine-based compounds and natural products like hinokitiol (B123401) exhibit significant antifungal activity against both drug-sensitive and drug-resistant strains of C. albicans. nih.govmdpi.com For example, hinokitiol had a MIC value of 8.21 µg/mL against C. albicans and was also effective against fluconazole- and caspofungin-resistant strains. mdpi.com

Aspergillus flavus : This fungus is a common contaminant of food crops and produces carcinogenic aflatoxins. nih.govjournalarrb.com It can also cause aspergillosis in immunocompromised individuals. nih.gov Research has focused on finding natural compounds that can inhibit the growth of A. flavus. nih.govjournalarrb.com For instance, acetone (B3395972) extract of Aloe vera showed 100% inhibition of A. flavus growth. journalarrb.com Resistance of A. flavus to some antifungal drugs like amphotericin B has been reported. idcmjournal.org

Pneumocystis carinii : Now known as Pneumocystis jirovecii, this fungus causes severe pneumonia in immunocompromised individuals. nih.govuu.nl Pentamidine (B1679287), a drug used to treat this infection, is structurally related to benzamidine derivatives. uu.nlresearchgate.net The search for new therapeutics for Pneumocystis pneumonia is ongoing, with various antifungal agents being evaluated. nih.govdrugbank.com

Table 3: Antifungal Properties of Compounds Related to this compound

| Compound/Extract | Target Fungi | Efficacy (MIC/IC50/Inhibition) | Reference |

|---|---|---|---|

| Hinokitiol | Candida albicans | 8.21 µg/mL (MIC) | mdpi.com |

| Hinokitiol | Fluconazole- and caspofungin-resistant C. albicans | Significant reduction in viability | mdpi.com |

| Hydrazine-based compounds (Hyd. H, Hyd. OCH3, Hyd.Cl) | Candida albicans | Significant reduction in viability (fungicidal) | nih.gov |

| Acetone extract of Aloe vera | Aspergillus flavus | 100% growth inhibition | journalarrb.com |

Antiprotozoal and Antiparasitic Activities

4-Hydroxybenzamidine has demonstrated notable activity against a range of protozoan and parasitic organisms, including those responsible for significant human diseases.

Trypanosoma brucei : This compound is a known metabolite of pentamidine, a drug used to treat African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei. ontosight.ai While 4-hydroxybenzamidine itself shows significantly less affinity for its target compared to pentamidine, its derivatives have been explored for their antitrypanosomal effects. elifesciences.org Research has shown that certain hydroxybenzamidine (B1305233) derivatives exhibit good to excellent activity against Trypanosoma brucei rhodesiense. researchgate.net The effectiveness of some anti-trypanosomal drugs is linked to their uptake by the parasite, a mechanism that can be compromised by mutations in proteins like aquaglyceroporin TbAQP2, leading to drug resistance. elifesciences.org

Plasmodium falciparum : The compound and its derivatives have been investigated for their potential against Plasmodium falciparum, the parasite that causes the most severe form of malaria. semanticscholar.orgresearchgate.net Metal complexes of 2-amino-5-nitro-N-hydroxybenzamidine have been synthesized and tested for their ability to inhibit both the growth of the parasite and the enzyme purine (B94841) nucleoside phosphorylase (PfPNP), which is crucial for the parasite's survival. researchgate.netnih.gov While the ligand itself showed some antiplasmodial activity, its zinc complex demonstrated slightly improved efficacy. nih.gov However, this was still less potent than the standard drug chloroquine. nih.gov The development of resistance to existing antimalarial drugs, such as artemisinin-based combination therapies, underscores the urgent need for new therapeutic agents that can target different life stages of the parasite. nih.govmdpi.com

Leishmania donovani : 4-Hydroxybenzamidine and its related compounds have shown potential against Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.netnih.gov Studies have explored the effectiveness of various compounds against both the promastigote and amastigote stages of the parasite. nih.gov For instance, hydroxynaphthoquinones have demonstrated significant in vitro activity against L. donovani amastigotes. The polyamine biosynthetic pathway is a validated drug target in Leishmania, and inhibitors of enzymes in this pathway have shown efficacy against the parasite. nih.gov

Interactive Data Table: Antiprotozoal and Antiparasitic Activity

| Compound/Derivative | Target Organism | Key Findings | Reference |

| 4-Hydroxybenzamidine | Trypanosoma brucei | Metabolite of pentamidine, reduced affinity compared to parent compound. | ontosight.aielifesciences.org |

| Hydroxybenzamidine derivatives | Trypanosoma brucei rhodesiense | Good to excellent activity observed. | researchgate.net |

| Zn(II)-ANHB complex | Plasmodium falciparum | Showed antiplasmodial activity with an EC50 of 85 μM and inhibited PfPNP. | nih.gov |

| 2-amino-5-nitro-N-hydroxybenzamidine (ANHB) | Plasmodium falciparum | Exhibited in vitro antiplasmodium activity with an EC50 of 115 μM. | nih.gov |

| Hydroxynaphthoquinones | Leishmania donovani | High in vitro activity against amastigotes. |

Antiviral Activities

The antiviral potential of 4-hydroxybenzamidine and its derivatives has been explored against several viruses, primarily by targeting key viral enzymes.

HIV-1 Reverse Transcriptase : The amidine class of compounds, to which 4-hydroxybenzamidine belongs, has been investigated for its ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. growingscience.com Metal complexes of N-hydroxy-4-[(hydroxyimino)methyl]benzamidine have been synthesized and shown to inhibit HIV-1 RT in vitro. growingscience.com The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a major area of HIV research, driven by the emergence of drug-resistant viral strains. growingscience.commdpi.com

SARS-CoV-2 TMPRSS2 : The transmembrane protease, serine 2 (TMPRSS2) is a host cell enzyme essential for the entry of SARS-CoV-2, the virus that causes COVID-19. nih.govnih.gov Inhibitors of TMPRSS2 are being investigated as potential antiviral therapies. nih.govchemimpex.com While direct studies on 4-hydroxybenzamidine are limited, peptidomimetic inhibitors of TMPRSS2 have been shown to block SARS-CoV-2 infection in cell cultures. nih.gov One study noted that a derivative, N-0385(OH), which has a hydroxyl group, showed significantly reduced inhibition of SARS-CoV-2 compared to its more potent counterpart, N-0385, highlighting the importance of specific structural features for antiviral activity. nih.gov

Anticancer Applications

4-Hydroxybenzamidine and related compounds have shown promise in the field of oncology, with research focusing on their ability to interfere with tumor progression and induce cancer cell death. ontosight.aiturkjps.orgresearchgate.net

Targeting Proteases in Tumor Metastasis and Invasion

The ability of 4-hydroxybenzamidine hydrochloride to act as a potent inhibitor of serine proteases makes it a valuable tool in cancer research. chemimpex.com These enzymes are often involved in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. By inhibiting these proteases, compounds like 4-hydroxybenzamidine could potentially block the spread of cancer cells. ontosight.ai

Impact on Specific Cancer Cell Lines

Colorectal Cancerous Cells HCT116 : The HCT116 cell line is a widely used model for studying colorectal cancer. cytion.comsigmaaldrich.com While direct studies on the effect of 4-hydroxybenzamidine on HCT116 cells are not extensively detailed in the provided context, research on related compounds and extracts has shown activity against this cell line. mdpi.com For example, various propolis extracts have demonstrated cytotoxicity against HCT116 cells. mdpi.com Furthermore, studies have investigated the radiosensitizing effects of other compounds on HCT116 cells, highlighting the potential for combination therapies. nih.gov The expression of various proteins, such as claudins, can vary in HCT116 cells and may influence their response to therapeutic agents. mdpi.com

Modulation of Endogenous Physiological Processes

Regulation of Coagulation-Fibrinolysis Balance

The coagulation and fibrinolytic systems are tightly regulated to maintain blood fluidity and prevent both excessive bleeding and clotting. nih.govmhmedical.com 4-Hydroxybenzamidine has been studied in the context of coagulation, particularly as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. researchgate.netportico.org The balance between coagulation and fibrinolysis can be disrupted in various disease states, and compounds that modulate this balance have therapeutic potential. nih.gov Thrombin, another central enzyme in coagulation, also plays a role in activating the fibrinolysis inhibitor TAFI, further linking these two systems. nih.gov

Promotion of Apoptosis

While this compound itself is utilized in the synthesis of various bioactive molecules, direct and detailed research focusing on its specific ability to promote apoptosis is not extensively documented in the available literature. nih.gov However, the broader class of benzamidine derivatives and related compounds synthesized from benzamidine precursors has been a subject of investigation for potential anticancer properties, which frequently involves the induction of programmed cell death, or apoptosis.

For instance, research into 1,2,4-oxadiazole (B8745197) derivatives, which can be synthesized from N-hydroxybenzamidine precursors, has identified compounds with potent apoptosis-inducing capabilities. researchgate.net Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as inducers of apoptosis mediated by caspase-3 activation, showing selective properties against tumor cells. researchgate.net Studies have shown that some of these synthesized compounds exhibit significant anticancer activity against various cancer cell lines, with their mechanism of action linked to irreversible apoptosis. researchgate.net

Additionally, other complex molecules incorporating a benzamidine moiety have been explored for their therapeutic effects. A resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, was found to cause a dose-dependent induction of apoptosis in human promyelocytic leukemia (HL-60) cells. ontosight.ai Similarly, dihydroxybenzoperimidine derivatives have demonstrated cytotoxic activity against leukemia cell lines, comparable to the anticancer agent mitoxantrone. acs.org

These findings suggest that the benzamidine scaffold is a valuable component in designing novel compounds with pro-apoptotic potential, even though the specific contribution of this compound to this activity requires more targeted investigation.

Table 1: Pro-apoptotic Activity of Benzamidine-Related Compounds

| Compound/Derivative Class | Cell Line(s) | Observed Effect |

| 1,2,4-Oxadiazole derivatives | Colon (CaCo-2), Colorectal (DLD1) | Showed potent anticancer activity, with mechanisms linked to inducing irreversible apoptosis. researchgate.net |

| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine | Human promyelocytic leukemia (HL-60) | Dose-dependent induction of apoptosis. ontosight.ai |

| Dihydroxybenzoperimidine derivatives | Murine leukemia (L1210), Human leukemia (HL-60, K562R) | Exhibited potent in vitro cytotoxic activity. acs.org |

Acceleration of Wound Healing

The direct role of this compound in the acceleration of wound healing is an area with limited specific research. The process of wound healing is complex, involving stages of inflammation, tissue growth, and remodeling. wikipedia.org While some benzamidine derivatives are explored for anti-inflammatory properties, detailed studies confirming the efficacy of this compound in promoting wound repair are not widely available.

Patent literature includes mentions of 4-hydroxybenzamidine in contexts related to wound healing. One patent application lists the compound in connection with the treatment of chronic wound healing among other conditions. googleapis.com Another patent mentions its use for the therapy of mammals, although specific details on wound healing are not elaborated. google.com These references suggest a potential interest in the compound for this application, but comprehensive studies with detailed findings are required to substantiate this therapeutic potential. It is important to distinguish it from 4-Hydroxybenzaldehyde (B117250) (4-HBA), a different compound that has been shown in studies to accelerate acute wound healing by promoting keratinocyte migration. nih.gov

Agonistic Activity for Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1)

A significant area of research for benzamidine-based compounds is their activity as agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1). nih.gov MRGPRX1 is a primate-specific receptor found in sensory neurons and is a therapeutic target for managing pain and itch, making agonists of this receptor of particular interest for developing novel analgesics. nih.govplos.orgnih.gov

Studies have utilized benzamidine derivatives as molecular templates to synthesize and identify potent MRGPRX1 agonists. nih.gov In this research, compounds built from a benzamidine core were evaluated for their activity in cells engineered to express the human MRGPRX1 receptor. nih.gov This work led to the discovery of highly potent agonists, demonstrating that the benzamidine structure is a key pharmacophore for interacting with and activating this receptor. nih.gov

For example, starting from high-throughput screening hits that were benzamidine derivatives, scientists synthesized a series of compounds to optimize their agonistic activity. nih.gov This structural optimization later led to the development of even more potent agonists, such as N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide, which was derived from a benzamidine template. nih.gov Further research has identified thieno[2,3-d]pyrimidine-based positive allosteric modulators of MRGPRX1, which also show promise for treating neuropathic pain. medchemexpress.com

Table 2: Examples of MRGPRX1 Modulators Derived from Benzamidine Scaffolds

| Compound Name/Identifier | Type | Potency (EC₅₀) | Reference |

| MRGPRX1 agonist 3 (compound 1f) | Positive Allosteric Modulator | 0.22 µM | biocat.com |

| MRGPRX1 agonist 4 (compound 1t) | Positive Allosteric Modulator | 0.1 µM | medchemexpress.com |

| N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (compound 16) | Agonist | Potent activity reported | nih.gov |

Preclinical Research and Development Considerations

In Vitro Studies and Assays

The preclinical evaluation of 4-hydroxybenzamidine involves a variety of in vitro assays to characterize its biological activity, including its effects on enzymes, cells, and microorganisms. These studies are foundational for understanding its therapeutic potential and mechanism of action.

Spectrophotometric and Fluorometric Enzyme Inhibition Assays

4-Hydroxybenzamidine is recognized as a potent inhibitor of serine proteases, a class of enzymes involved in numerous physiological processes. chemimpex.com Its inhibitory activity is frequently assessed using spectrophotometric and fluorometric assays. These assays typically involve incubating the enzyme with its substrate in the presence and absence of 4-hydroxybenzamidine. The rate of product formation, which is proportional to enzyme activity, is measured by changes in absorbance or fluorescence over time. By comparing the rates with and without the inhibitor, the degree of inhibition can be quantified and key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) can be determined. For instance, studies on para-hydroxybenzoate hydroxylase have utilized such assays to understand the dynamics of ligand binding and enzyme function. nih.gov The unique hydroxyl group of 4-hydroxybenzamidine enhances its solubility and reactivity, facilitating effective interaction with target proteins in these assay systems. chemimpex.com

Cell Viability and Cytotoxicity Assays (e.g., MTT assay on HEK 293 cells, peripheral blood mononuclear cells)

Assessing the effect of 4-hydroxybenzamidine on cell viability and cytotoxicity is crucial for preclinical development. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govaltervista.org

HEK 293 Cells: Human Embryonic Kidney 293 (HEK 293) cells are a common cell line used for general toxicity screening. nih.govnih.gov The viability of HEK 293 cells can be assessed after exposure to various concentrations of 4-hydroxybenzamidine over different time periods (e.g., 24, 48, 72 hours). researchgate.net A decrease in cell viability, as measured by the MTT assay, would indicate a cytotoxic effect. researchgate.net

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, are used to evaluate the potential immunomodulatory or cytotoxic effects of a compound on immune cells. evotec.comfrontiersin.org The viability of PBMCs can be determined after incubation with the compound using methods like trypan blue exclusion or flow cytometry-based assays. frontiersin.orgresearchgate.net Studies have shown that the viability of PBMCs can be influenced by various factors, and assessing the impact of compounds like 4-hydroxybenzamidine is important for understanding their potential effects on the immune system. nih.gov

Table 1: Representative Cell Viability and Cytotoxicity Assays

| Assay Type | Cell Line | Purpose | Typical Readout |

|---|---|---|---|

| MTT Assay | HEK 293 | General cytotoxicity screening | Absorbance (correlates with viable cell number) |

| Live/Dead Staining | PBMCs | Assess cytotoxicity on immune cells | Fluorescence microscopy (distinguishes live from dead cells) |

| ATP Depletion Assay | PBMCs | Evaluate cytotoxic potential | Luminescence (measures cellular ATP levels) |

| LDH Release Assay | PBMCs | Assess membrane integrity | Absorbance (measures lactate (B86563) dehydrogenase release) |

Cellular Uptake and Subcellular Localization Studies (e.g., mitochondrial accumulation)

Understanding how 4-hydroxybenzamidine enters cells and where it localizes is key to elucidating its mechanism of action. Techniques such as fluorescence microscopy can be employed to visualize the uptake and distribution of the compound within cells. In some studies, a fluorescently labeled version of a similar compound, a p-hydroxybenzamidine derivative of MK 521, was used to localize angiotensin-converting enzyme in rat heart tissue through autoradiography. oup.com While specific studies on 4-hydroxybenzamidine's mitochondrial accumulation are not detailed in the provided results, the general approach would involve using fluorescent probes or labeled compounds to track its presence within different cellular compartments, particularly mitochondria, which are crucial for cellular metabolism. nih.gov

Macromolecular Interaction Studies (e.g., protein-protein interactions, ligand-protein binding, GroEL interaction)

Investigating the interactions of 4-hydroxybenzamidine with macromolecules like proteins is fundamental to understanding its biological effects. beilstein-journals.orgnih.govmdpi.com As an inhibitor of serine proteases, its primary interactions are with these enzymes. chemimpex.com Techniques to study these interactions include:

Ligand-Protein Binding Assays: These assays directly measure the binding affinity of 4-hydroxybenzamidine to its target proteins. Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics. smolecule.com The crystal structure of cAMP-dependent protein kinase A in complex with 4-hydroxybenzamidine has been determined, providing detailed insights into their interaction. rcsb.orgnih.gov

Protein-Protein Interaction (PPI) Studies: While 4-hydroxybenzamidine is a small molecule, it can modulate protein-protein interactions by binding to one of the protein partners. beilstein-journals.org Co-immunoprecipitation and pull-down assays can be used to assess how the compound affects the formation or stability of protein complexes.

GroEL Interaction: While no specific studies on the interaction of 4-hydroxybenzamidine with the chaperonin GroEL were found, this type of study would investigate whether the compound can bind to and modulate the function of this essential bacterial protein folding machine.